molecular formula C9H12N2O3 B2477583 tert-Butyl 5-hydroxypyrazine-2-carboxylate CAS No. 1259478-79-9

tert-Butyl 5-hydroxypyrazine-2-carboxylate

Cat. No.: B2477583
CAS No.: 1259478-79-9
M. Wt: 196.206
InChI Key: QKLXHPLCQKZQCE-UHFFFAOYSA-N
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Description

Structural Significance of the Pyrazine (B50134) Core in Organic Synthesis

The pyrazine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. wikipedia.org This structural arrangement imparts a unique electronic character to the ring, making it an important building block in organic synthesis. tandfonline.comresearchgate.net Pyrazines are considered electron-deficient due to the presence of the two electronegative nitrogen atoms, which influences their reactivity and chemical properties. mdpi.com

The pyrazine nucleus is a versatile scaffold found in a wide array of natural products and synthetically developed compounds with significant commercial applications. tandfonline.comresearchgate.net Its structural rigidity and defined geometry make it a reliable framework for constructing complex molecules. In synthetic chemistry, the pyrazine ring can participate in various chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, allowing for the attachment of diverse functional groups. tandfonline.comresearchgate.net This adaptability has made pyrazine and its derivatives key components in the development of new materials, such as covalent organic frameworks (COFs) for CO2 adsorption and hole transport layers in solar cells. rsc.orgepa.gov

Overview of Hydroxypyrazine and Carboxylate Derivatives in Chemical Research

Hydroxypyrazines and pyrazine carboxylates are two major classes of pyrazine derivatives that have garnered significant attention in chemical research.

Hydroxypyrazines , particularly 2-hydroxypyrazines, represent a key subclass. Their synthesis has been a subject of study for decades, with methods like the Reuben G. Jones synthesis, which involves the condensation of 1,2-dicarbonyl compounds with α-aminoamides, still being relevant today. beilstein-journals.org The chemistry of these compounds can be complex, with potential for the formation of multiple isomers depending on the reaction conditions. beilstein-journals.org The hydroxyl group introduces a site for further functionalization and can influence the electronic properties of the pyrazine ring.

Pyrazine carboxylate derivatives , including carboxylic acids, esters, and amides, are also of high importance. Pyrazine-2-carboxylic acid and its derivatives are common starting materials for the synthesis of more complex molecules. jocpr.comresearchgate.net For instance, pyrazine-2-carboxylic acid chloride can be condensed with various amines to produce a range of pyrazine carboxamides. jocpr.comresearchgate.net These derivatives have been extensively investigated for their potential applications in medicinal chemistry. jocpr.comresearchgate.net A notable example from a related class is 5-Hydroxypyrazine-2-carboxylic acid, which is known as a metabolite of the anti-tuberculosis drug pyrazinamide. hmdb.caapexbt.com

Positioning of tert-Butyl 5-Hydroxypyrazine-2-carboxylate within Heterocyclic Compound Research

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, form the backbone of a vast portion of organic chemistry research, particularly in the development of pharmaceuticals. mdpi.com Within this broad field, N-heterocycles like pyrazine are a cornerstone. tandfonline.comresearchgate.net

This compound is a specific molecule that integrates several key functional groups onto the pyrazine scaffold. Its structure is characterized by:

A pyrazine core , providing the fundamental heterocyclic framework.

A hydroxyl group at the 5-position, classifying it as a hydroxypyrazine.

A tert-butyl carboxylate group at the 2-position, making it a carboxylate ester derivative. nih.gov

The presence of the tert-butyl ester group is particularly significant in organic synthesis. The tert-butyl group acts as a protecting group for the carboxylic acid functionality. It is stable under many reaction conditions but can be selectively removed when needed, typically under acidic conditions, to reveal the free carboxylic acid for further reactions. This feature makes the compound a valuable intermediate or building block for the synthesis of more elaborate molecules.

Therefore, this compound is positioned within heterocyclic research not typically as an end-product, but as a versatile synthetic intermediate. bldpharm.com It provides chemists with a pre-functionalized pyrazine ring, where the hydroxyl and protected carboxyl groups can be strategically manipulated to construct larger, more complex target structures, particularly in the pursuit of novel bioactive compounds.

Interactive Data Table: Compound Properties

The table below summarizes key identifiers for the primary compound discussed in this article.

PropertyValue
Compound Name This compound
Molecular Formula C9H12N2O3
PubChem CID 79003597
CAS Number 1259478-79-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-oxo-1H-pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-11-7(12)5-10-6/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLXHPLCQKZQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC(=O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategic Considerations in the Synthesis of tert-Butyl 5-Hydroxypyrazine-2-carboxylate

The construction of this compound involves the careful introduction of both the tert-butyl carboxylate and the hydroxyl functionalities onto the pyrazine (B50134) core, or the formation of the pyrazine ring from precursors already bearing these groups.

The formation of the tert-butyl ester is a critical step, often starting from the corresponding 5-hydroxypyrazine-2-carboxylic acid. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification with tert-butanol can be challenging. More specialized methods are often employed.

One effective method involves the use of O-tert-butyl-N,N'-diisopropylisourea. This reagent allows for the esterification of carboxylic acids under mild conditions. In a typical procedure, the carboxylic acid is reacted with O-tert-butyl-N,N'-diisopropylisourea in a solvent like dichloromethane. The reaction proceeds at room temperature, and the major byproduct, N,N'-diisopropylurea, can be removed by filtration .

Another approach is the reaction of the carboxylic acid with a tert-butylating agent in the presence of a coupling reagent. For instance, the use of 1-hydroxybenzotriazole (HOBt) and a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the formation of an active ester intermediate, which then reacts with tert-butanol nih.gov.

The following table summarizes common reagents for tert-butyl esterification:

Reagent/MethodTypical ConditionsAdvantages
O-tert-Butyl-N,N'-diisopropylisoureaDichloromethane, room temperatureMild conditions, easy byproduct removal
HOBt/EDC, tert-butanolDMF, room temperature to 60 °CGood for complex substrates
Polystyrylsulfonyl chloride, N-methylimidazole, tert-butanolMethylene chloride, room temperatureSolid-supported reagent simplifies purification

The hydroxyl group at the 5-position of the pyrazine ring can be introduced through several synthetic strategies. A common precursor for this is 5-hydroxypyrazine-2-carboxylic acid nih.govselleckchem.comchemdad.comadooq.com. The synthesis of this precursor is a key consideration.

A well-established method for the synthesis of hydroxypyrazines is the Reuben G. Jones synthesis, which involves the condensation of an α-aminoamide with a 1,2-dicarbonyl compound in the presence of a base beilstein-journals.org. For the synthesis of 5-hydroxypyrazine-2-carboxylic acid, this would typically involve the reaction of 2-aminomalonamide with glyoxal. The reaction is usually carried out at low temperatures in a protic solvent like methanol with a strong base such as sodium hydroxide.

A patent describes a method for preparing 2-amino-5-methylpyrazine by reacting 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide, which highlights a similar condensation approach google.com.

The pyrazine ring itself can be constructed from acyclic precursors to yield substituted derivatives. A general and versatile method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. In the context of this compound, this could involve the reaction of a suitably substituted 1,2-dicarbonyl compound with an amino acid derivative.

For example, the reaction of an α-aminoamide with an α-ketoaldehyde can lead to the formation of a hydroxypyrazine ring system beilstein-journals.org. The specific substituents on the final pyrazine ring are determined by the choice of the starting dicarbonyl and aminoamide.

The following table outlines general strategies for pyrazine ring formation:

ReactantsProduct TypeReference
α-Aminoamide and 1,2-DicarbonylHydroxypyrazine beilstein-journals.org
1,2-Diamine and 1,2-DicarbonylDihydropyrazine (oxidized to pyrazine)General Method
2-Aminomalonamide and Glyoxal5-Hydroxypyrazine-2-carboxamide derivative google.com

Targeted Derivatization Pathways of this compound

The presence of both a hydroxyl group and a carboxylate ester on the pyrazine ring allows for a range of selective chemical modifications.

The hydroxyl group of this compound can be readily derivatized through various reactions.

O-Alkylation : This involves the formation of an ether linkage. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide organic-chemistry.orgorganic-chemistry.org. The choice of base and solvent is crucial to avoid competing reactions.

O-Acylation : This leads to the formation of an ester at the 5-position. The reaction is typically carried out by treating the hydroxypyrazine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.

Mitsunobu Reaction : This is a versatile method for converting alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry if the alcohol is chiral nih.govorganic-chemistry.orgbeilstein-journals.orgrwth-aachen.de. The reaction involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nih.gov. The hydroxyl group is activated by the Mitsunobu reagents, allowing it to be displaced by a nucleophile. For example, reaction with a carboxylic acid would yield an ester, while reaction with an alcohol would produce an ether. Mechanochemical approaches to the Mitsunobu reaction have also been developed, offering solvent-free conditions rwth-aachen.de.

The table below summarizes these derivatization methods:

ReactionReagentsProduct
O-AlkylationAlkyl halide, Base (e.g., K2CO3)5-Alkoxypyrazine derivative
O-AcylationAcyl chloride or anhydride, Base (e.g., pyridine)5-Acyloxypyrazine derivative
Mitsunobu ReactionPPh3, DEAD/DIAD, Nucleophile (e.g., R'COOH)5-(R'-acyloxy)pyrazine derivative

The tert-butyl carboxylate group can also be selectively transformed.

Hydrolysis : The tert-butyl ester is sensitive to acidic conditions and can be hydrolyzed to the corresponding carboxylic acid. This is often achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane orgsyn.orgstackexchange.com. The mechanism involves the formation of a stable tert-butyl cation stackexchange.com. Base-catalyzed hydrolysis is also possible, typically using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, which would yield the carboxylate salt nih.gov.

Transesterification : This process involves the conversion of the tert-butyl ester to another ester by reacting it with an alcohol in the presence of a catalyst. Transesterification can be catalyzed by either acids or bases masterorganicchemistry.com. For example, reacting this compound with methanol in the presence of a catalytic amount of sodium methoxide would lead to the formation of methyl 5-hydroxypyrazine-2-carboxylate nih.gov. The reaction is typically driven to completion by using a large excess of the new alcohol. Tin(II) chloride has also been reported as a catalyst for the direct esterification and amidation of tert-butyl esters researchgate.net.

The following table outlines transformations of the carboxylate ester group:

ReactionReagentsProduct
Acid-catalyzed HydrolysisTrifluoroacetic acid (TFA)5-Hydroxypyrazine-2-carboxylic acid
Base-catalyzed HydrolysisNaOH or LiOH, H2O/solvent5-Hydroxypyrazine-2-carboxylate salt
TransesterificationR'OH, Acid or Base catalystAlkyl 5-hydroxypyrazine-2-carboxylate

Regioselective Functionalization of the Pyrazine Nucleus

Regioselective functionalization is crucial for creating complex, polysubstituted pyrazine structures from simpler precursors. The electron-deficient nature of the pyrazine ring makes direct electrophilic substitution challenging. slideshare.netyoutube.com Therefore, methodologies often rely on directed metalation strategies to control the position of incoming functional groups.

Research on related nitrogen heterocycles, such as imidazo[1,2-a]pyrazines, has demonstrated the power of using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, to achieve highly regioselective metalations (magnesiation or zincation) at specific carbon atoms on the ring. nih.govmdpi.comresearchgate.net This approach creates reactive organometallic intermediates that can be quenched with a variety of electrophiles to introduce diverse functionalities. nih.gov The choice of the metalating agent can even lead to a complete switch in regioselectivity, allowing for precise control over the substitution pattern. nih.govresearchgate.net For a pyrazine ring already bearing substituents like a hydroxyl and a tert-butyl carboxylate, these groups would exert a strong directing effect on any subsequent functionalization, guiding the metalation to a specific, sterically accessible, and electronically favored position.

The following table illustrates the types of functional groups that can be introduced onto a pyrazine nucleus using this methodology, based on the electrophile used to quench the organometallic intermediate.

Table 1: Electrophiles for Quenching Metalated Pyrazine Intermediates

Electrophile Class Specific Reagent Example Functional Group Introduced
Halogens Iodine (I₂) Iodo (-I)
Allylating Agents Allyl Bromide Allyl (-CH₂CH=CH₂)
Acylating Agents Pivaloyl Chloride Pivaloyl (-COC(CH₃)₃)
Arylating Agents Aryl Iodides (in Negishi coupling) Aryl (-Ar)

Cross-Coupling Reactions on Halogenated Pyrazine Precursors

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine scaffold. rsc.org These reactions typically start from halogenated pyrazines (e.g., chloro- or bromopyrazines), which serve as versatile handles for introducing a wide array of substituents. The high electrophilicity of the pyrazine ring makes halogenated pyrazines excellent substrates for such transformations. rsc.org

Prominent examples of these reactions include the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings. rsc.orgnih.govresearchgate.net For instance, a synthetic route towards a complex pyrazine derivative might begin with a Suzuki-Miyaura coupling between a bromo-chloropyrazine and an aryl boronic acid to form a C-C bond. mdpi.com This strategy allows for the modular construction of highly decorated pyrazine cores. mdpi.comresearchgate.net Palladium catalysts, such as Pd(PPh₃)₄, are frequently employed to facilitate these transformations. mdpi.commdpi.com The versatility of these methods permits the introduction of alkyl, alkenyl, alkynyl, and aryl groups onto the pyrazine ring. nih.gov

Table 2: Common Cross-Coupling Reactions for Functionalizing Halogenated Pyrazines

Reaction Name Coupling Partners Typical Catalyst Key Bond Formed
Suzuki-Miyaura Halopyrazine + Organoboron Reagent Palladium complexes (e.g., Pd(PPh₃)₄) C-C (sp²-sp²)
Stille Halopyrazine + Organotin Reagent Palladium complexes C-C
Sonogashira Halopyrazine + Terminal Alkyne Palladium/Copper complexes C-C (sp²-sp)
Heck Halopyrazine + Alkene Palladium complexes C-C (alkenylation)

Application of Protecting Group Chemistry in Pyrazine Synthesis (e.g., tert-Butoxycarbonyl (Boc) Strategies)

Protecting group chemistry is fundamental in the multi-step synthesis of complex molecules like substituted pyrazines. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgorganic-chemistry.org In the synthesis of pyrazine derivatives, an amino group on the pyrazine ring or a precursor is often protected as a Boc-carbamate to prevent it from interfering with subsequent reactions. mdpi.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or under aqueous conditions. mdpi.comwikipedia.orgsemanticscholar.org Deprotection is readily accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent. mdpi.comwikipedia.org

Furthermore, the "tert-Butyl" portion of the target compound's name, "this compound," signifies a tert-butyl ester. This ester itself functions as a protecting group for the carboxylic acid. Like the Boc group on an amine, the tert-butyl ester is stable to many nucleophilic and basic conditions but can be cleaved under acidic conditions to liberate the free carboxylic acid. organic-chemistry.org This orthogonal stability allows for selective deprotection strategies in complex syntheses.

Table 3: Reagents for Boc Group Protection and Deprotection

Transformation Common Reagents Conditions
Protection (Amine → Boc-Amine) Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., DMAP, NaOH, Et₃N), various solvents
Deprotection (Boc-Amine → Amine) Trifluoroacetic Acid (TFA) Anhydrous, often in Dichloromethane (DCM)
Hydrogen Chloride (HCl) In organic solvents like Methanol or Dioxane

Reaction Mechanism Studies and Investigation of Reactivity

The reactivity of the pyrazine nucleus is dictated by its electron-deficient character. slideshare.net The two nitrogen atoms exert a strong electron-withdrawing inductive effect, making the ring carbons electrophilic and susceptible to nucleophilic attack. This is particularly true for halogenated pyrazines, which readily undergo nucleophilic aromatic substitution. rsc.org Conversely, the ring is deactivated towards electrophilic aromatic substitution. youtube.com The nitrogen atoms themselves are weakly basic and can undergo reactions like protonation and alkylation. slideshare.netyoutube.com

For this compound, the substituents significantly modulate this inherent reactivity.

5-hydroxy group: The hydroxyl group is an electron-donating group via resonance, which can partially counteract the electron-withdrawing nature of the ring nitrogens. It increases the electron density of the ring, particularly at the ortho and para positions.

2-carboxylate group: The tert-butyl carboxylate group is electron-withdrawing, further decreasing the electron density of the pyrazine ring and enhancing its electrophilic character.

The formation of the hydroxypyrazine core itself can be envisioned through classic condensation reactions. A plausible mechanism involves the condensation of two α-dicarbonyl compounds with ammonia, which cyclize and oxidize to form the aromatic pyrazine ring. researchgate.net The specific reactivity of this compound in further transformations would depend on the interplay of these electronic effects, guiding the regioselectivity of both nucleophilic and electrophilic attacks.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride (TMPMgCl·LiCl)
bis(2,2,6,6-tetramethylpiperidyl)zinc bis(magnesium chloride) bis(lithium chloride) (TMP₂Zn·2MgCl₂·2LiCl)
Iodine
Allyl Bromide
Pivaloyl Chloride
3-bromo-6-chloropyrazin-2-amine
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Di-tert-butyl dicarbonate (Boc₂O)
Trifluoroacetic acid (TFA)
Hydrogen chloride (HCl)

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopic Characterization (FT-IR, FT-Raman Spectroscopy)

Vibrational spectroscopy is instrumental in identifying the functional groups and probing the skeletal structure of the molecule.

The FT-IR and FT-Raman spectra of tert-Butyl 5-hydroxypyrazine-2-carboxylate are expected to exhibit distinct bands corresponding to its primary functional groups: the hydroxyl (-OH), tert-butyl ester (-COOC(CH₃)₃), and the pyrazine (B50134) ring.

Hydroxyl Group (-OH): A broad absorption band is anticipated in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Vibrations: The spectrum will show aromatic C-H stretching vibrations from the pyrazine ring, generally appearing above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) researchgate.net. Aliphatic C-H stretching vibrations from the tert-butyl group will be observed in the 2850-3000 cm⁻¹ region. Associated C-H bending vibrations for the tert-butyl group are also expected.

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretch of the tert-butyl ester is one of the most prominent features in the IR spectrum. For pyrazine-2-carboxylic acid derivatives, this band typically appears in the region of 1665-1732 cm⁻¹ hilarispublisher.comresearchgate.net. The conjugation with the pyrazine ring influences its precise position.

C-O and C-C Vibrations: Stretching vibrations for the C-O bonds of the ester and hydroxyl groups are expected in the 1000-1300 cm⁻¹ range. Vibrations associated with the tert-butyl group's C-C skeleton will also appear in the fingerprint region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModePredicted Frequency Range (cm⁻¹)Spectrum
HydroxylO-H Stretch3200-3600 (broad)FT-IR
Pyrazine RingAromatic C-H Stretch3050-3100FT-IR, FT-Raman
tert-Butyl GroupAliphatic C-H Stretch2850-3000FT-IR, FT-Raman
Ester CarbonylC=O Stretch1680-1730 (strong)FT-IR
Pyrazine RingC=N, C=C Stretch1500-1610FT-IR, FT-Raman
tert-Butyl GroupC-H Bend1370-1470FT-IR
Ester/HydroxylC-O Stretch1000-1300FT-IR
Pyrazine RingRing Breathing/Deformation950-1200FT-Raman, FT-IR

The pyrazine ring itself gives rise to a series of characteristic vibrations. In substituted pyrazines, bands observed in the 1500-1610 cm⁻¹ region are typically assigned to pyrazine ring stretching vibrations (C=C and C=N) researchgate.net. The substitution pattern significantly influences these modes. The presence of an electron-donating hydroxyl group and an electron-withdrawing tert-butoxycarbonyl group is expected to modulate the electron density and bond orders within the ring, causing shifts in these vibrational frequencies compared to unsubstituted pyrazine.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is the definitive method for elucidating the precise molecular connectivity and electronic environment of the atoms in the molecule.

The ¹H NMR spectrum provides detailed information about the proton environments.

Pyrazine Ring Protons: The disubstituted pyrazine ring contains two aromatic protons. Due to the asymmetric substitution, these protons are in chemically distinct environments and are expected to produce separate signals in the aromatic region (typically δ 8.0–9.0 ppm for pyrazines) thieme-connect.de. Given their positions relative to the electron-donating (-OH) and electron-withdrawing (-COOtBu) groups, their chemical shifts will differ. They are expected to appear as singlets or narrowly coupled doublets, depending on the magnitude of the long-range coupling constant.

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. They will give rise to a single, intense singlet in the aliphatic region of the spectrum, typically around δ 1.3–1.6 ppm.

Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a singlet, which can be broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃1.3 - 1.6Singlet (s)9H
Pyrazine H -3/H-68.0 - 8.8Singlet (s) / Singlet (s)1H
Pyrazine H -6/H-38.2 - 9.0Singlet (s) / Singlet (s)1H
-OH Variable (e.g., 5.0 - 10.0)Broad Singlet (br s)1H

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Ester Carbons: The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the δ 160–170 ppm range due to its bonding to two electronegative oxygen atoms. The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is expected around δ 80–85 ppm, while the three equivalent methyl carbons (-C(C H₃)₃) will produce a single, intense signal in the aliphatic region, typically around δ 28–30 ppm.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring are all chemically non-equivalent and will give four distinct signals in the aromatic region. The presence of two nitrogen atoms and two different substituents (-OH and -COOtBu) strongly influences their chemical shifts. The carbons directly attached to the nitrogen atoms and the substituents (C2, C5) will have their resonances significantly shifted compared to the other ring carbons (C3, C6). The carbon bearing the hydroxyl group (C5) will be shifted upfield due to the shielding effect of the oxygen, while the carbon attached to the carboxylate group (C2) will be shifted downfield.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(C H₃)₃28 - 30
-C (CH₃)₃80 - 85
Pyrazine Ring Carbons (C3, C6)130 - 145
Pyrazine Ring Carbons (C2, C5)145 - 160
Ester Carbonyl (C =O)160 - 170

Mass Spectrometry (LC-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its identity and structure. The molecular formula is C₉H₁₂N₂O₃, corresponding to a molecular weight of 196.21 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 196 or 197, respectively.

A key fragmentation pathway for tert-butyl esters involves the loss of isobutylene (B52900) (56 Da) through a McLafferty-type rearrangement, which would result in a prominent peak at m/z 141, corresponding to the 5-hydroxypyrazine-2-carboxylic acid cation [M - C₄H₈ + H]⁺. Another common fragmentation is the loss of a tert-butyl radical (57 Da), leading to a fragment at m/z 139 [M - •C₄H₉]⁺. Further fragmentation would involve losses of CO (28 Da) and HCN (27 Da) from the pyrazine ring structure.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₉H₁₂N₂O₃), confirming the molecular identity beyond doubt.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zProposed FragmentFormula
197[M+H]⁺[C₉H₁₃N₂O₃]⁺
141[M - C₄H₈ + H]⁺[C₅H₅N₂O₃]⁺
139[M - •C₄H₉]⁺[C₅H₄N₂O₃]⁺
124[M - C₄H₈ - OH + H]⁺[C₅H₄N₂O₂]⁺
113[M - C₄H₈ - CO + H]⁺[C₄H₅N₂O₂]⁺

Fragmentation Pathway Analysis and Molecular Mass Confirmation

Detailed experimental studies on the mass spectrometric fragmentation pathway of this compound are not available in the public domain. While the molecular formula, C₉H₁₂N₂O₃, and a molecular weight of 196.20 g/mol are established, specific data from techniques such as collision-induced dissociation (CID) or high-resolution mass spectrometry (HRMS) that would confirm the exact mass and elucidate its fragmentation patterns under ionization have not been published.

In general, for similar ester compounds, fragmentation often involves characteristic losses of the tert-butyl group or components of the ester functionality. Common fragmentation patterns for tert-butyl esters include the loss of isobutylene (56 Da) to form a protonated carboxylic acid, or the loss of the entire tert-butoxy (B1229062) group (73 Da). For pyrazine rings, fragmentation can involve ring cleavage or loss of small neutral molecules like HCN. However, without experimental data for this compound, any proposed pathway remains speculative.

Table 1: Predicted Fragmentation Data for this compound

Predicted Fragment Predicted m/z Notes
[M-C₄H₈]⁺ 140.03 Loss of isobutylene from the tert-butyl group.
[M-OC(CH₃)₃]⁺ 123.03 Loss of the tert-butoxy radical.
[M-COOC(CH₃)₃]⁺ 95.04 Loss of the entire tert-butoxycarbonyl group.

Note: This table is based on general fragmentation principles and is not derived from experimental data for the target compound.

X-ray Crystallography for Solid-State Structure Determination

As of the latest searches, there are no published single-crystal X-ray diffraction studies for this compound. Consequently, a definitive, experimentally determined solid-state structure is not available. This absence of crystallographic data prevents a detailed discussion of its molecular conformation, tautomeric forms, intermolecular interactions, and crystal packing.

Elucidation of Molecular Conformation and Tautomeric Forms

Without crystallographic data, the precise conformation of the molecule in the solid state remains unknown. This includes the dihedral angles between the pyrazine ring and the carboxylate group, as well as the orientation of the tert-butyl group. Furthermore, the 5-hydroxypyrazine moiety can exist in tautomeric forms, namely the hydroxy-pyrazine and the pyrazinone forms. X-ray crystallography would be the definitive method to identify the predominant tautomer in the crystalline state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

A detailed analysis of intermolecular interactions, such as hydrogen bonding, is not possible without a crystal structure. It can be hypothesized that the hydroxyl group and the pyrazine nitrogen atoms could act as hydrogen bond donors and acceptors, respectively, potentially leading to the formation of hydrogen-bonded dimers, chains, or more complex networks in the solid state. The carbonyl oxygen of the ester could also participate as a hydrogen bond acceptor.

Crystal Packing and Supramolecular Assembly

The manner in which the molecules pack in a crystal lattice and form supramolecular assemblies is also unknown due to the lack of X-ray diffraction data. Such information is crucial for understanding the material's physical properties, such as solubility and melting point.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For tert-Butyl 5-hydroxypyrazine-2-carboxylate, DFT calculations would provide fundamental insights into its reactivity and spectroscopic behavior.

Electronic Structure Analysis (HOMO-LUMO Orbitals, Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyrazine ring, while the LUMO would likely be distributed over the pyrazine (B50134) ring and the carboxylate group. A hypothetical representation of these orbitals is shown below.

Table 1: Hypothetical Frontier Orbital Data for this compound

Parameter Expected Value/Description Significance
HOMO Energy Relatively high Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively low Indicates susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) indicate electron-deficient areas, prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylate groups, as well as the nitrogen atoms of the pyrazine ring. Positive potential would be expected around the hydrogen atoms.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.

Table 2: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H (hydroxyl) Stretching 3200-3600
C=O (ester) Stretching 1700-1750
C=N (pyrazine) Stretching 1500-1600
C-O (ester) Stretching 1000-1300

Conformational Analysis and Energetic Minima

The presence of the bulky tert-butyl group and the rotatable bond of the ester linkage suggests that this compound can exist in multiple conformations. Conformational analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure to identify the most stable conformations (energetic minima). This is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and, consequently, the reaction rate. This type of modeling is invaluable for understanding reactivity and designing new synthetic routes.

Ionic Equilibria and Tautomeric Studies (e.g., keto-enol tautomerism of the hydroxypyrazine moiety)

The 5-hydroxypyrazine moiety of the molecule can exist in equilibrium between its hydroxy (enol) form and a keto tautomer (pyrazinone). Computational studies are essential for determining the relative stabilities of these tautomers and the energy barrier for their interconversion. The preferred tautomeric form can be influenced by factors such as the solvent and temperature, which can also be modeled computationally. The equilibrium between these forms is critical as they may exhibit different chemical and biological properties.

Table 3: List of Compounds Mentioned

Compound Name

The search yielded general information about the synthesis and biological activities of various pyrazine derivatives. While some of these compounds are structurally related to "this compound," the specific data required to accurately and thoroughly address the outlined sections for this particular compound is not present in the accessed resources.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and content requirements. The lack of specific data on the synthetic applications of "this compound" prevents the creation of the requested in-depth analysis.

Future Research Directions in Pyrazine Carboxylate Chemistry

Advancements in Asymmetric Synthesis of Chiral Pyrazine (B50134) Derivatives

The synthesis of enantiomerically pure chiral pyrazine derivatives is a critical area of research, as chirality often dictates the biological activity of molecules. rsc.org A promising future direction lies in the development of novel catalytic asymmetric transformations. This includes the asymmetric hydrogenation of the pyrazine ring to produce chiral piperazines, which are prevalent scaffolds in many drug molecules. acs.org Researchers are exploring the use of iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides to create a variety of chiral piperazines with high enantioselectivity. acs.org

Another key area is the enantioselective functionalization of the pyrazine core itself. This can be achieved through the development and application of new chiral ligands for transition-metal-catalyzed cross-coupling reactions or through asymmetric C-H activation. The goal is to control the stereochemistry of new substituents being introduced to the pyrazine ring. Furthermore, organocatalysis presents a metal-free alternative for asymmetric synthesis, with chiral Brønsted acids and bases being explored to promote enantioselective reactions. frontiersin.org The development of these methods will be crucial for accessing a wider range of structurally complex and chirally pure pyrazine-containing molecules.

Table 1: Selected Asymmetric Synthesis Approaches for Pyrazine Derivatives

Method Catalyst/Reagent Product Type Key Advantage
Asymmetric Hydrogenation Iridium complexes with chiral ligands Chiral Piperazines Direct route to important saturated heterocycles. acs.org
Asymmetric C-H Functionalization Palladium with chiral ligands Chiral substituted pyrazines Atom-economical and direct functionalization.

Novel Catalytic Approaches for Selective Functionalization

The precise and efficient functionalization of the pyrazine ring is essential for creating new molecules with desired properties. A major focus of future research is the development of novel catalytic methods that offer high regioselectivity and broad substrate scope under mild conditions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyrazines, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This strategy enhances atom economy and simplifies synthetic routes. For instance, palladium-catalyzed direct arylation has been used to functionalize the pyrazine ring regioselectively. rsc.org Iron-catalyzed C-H functionalization with organoboron agents is another promising approach for electron-deficient heterocycles like pyrazines. nih.gov Challenges remain in controlling the regioselectivity of C-H activation on the pyrazine ring, which has multiple C-H bonds. The use of directing groups can help address this challenge. researchgate.net

Photoredox catalysis is another rapidly growing area that enables novel transformations of pyrazines under mild conditions using visible light. mdpi.comyoutube.com This methodology can be used for a variety of functionalization reactions, including alkylation and arylation. Dicyanopyrazine (DPZ) derivatives, for example, have shown great potential as organophotoredox catalysts. mdpi.com The combination of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, is a particularly powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds. youtube.com

Table 2: Comparison of Novel Catalytic Functionalization Methods

Catalytic Approach Typical Metal Catalyst Key Features
C-H Activation/Functionalization Palladium, Rhodium, Iron Direct functionalization of C-H bonds, high atom economy. rsc.orgnih.gov
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Palladium Well-established for C-C bond formation, versatile. rsc.orgresearchgate.net

Interdisciplinary Research Integrating Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is set to revolutionize the field of pyrazine carboxylate chemistry. nih.gov Density Functional Theory (DFT) and other computational methods provide powerful tools for understanding reaction mechanisms, predicting reactivity, and designing new molecules and catalysts. mdpi.commostwiedzy.pl

Computational studies can elucidate the electronic structure of pyrazine derivatives, helping to predict the most reactive sites for functionalization. mostwiedzy.plnih.gov For example, DFT calculations can be used to determine electron affinities and map molecular electrostatic potentials, which correlate with the cytotoxic activities of substituted amides of pyrazine-2-carboxylic acids. nih.gov This predictive power can significantly reduce the amount of trial-and-error in the laboratory.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl 5-hydroxypyrazine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification of 5-hydroxypyrazine-2-carboxylic acid with tert-butyl alcohol under acidic catalysis. Key steps include protecting the hydroxyl group during esterification to prevent side reactions. For example, analogous compounds like tert-butyl pyrrolo-pyrazine carboxylates are synthesized via cyclization of pyrrole and pyrazine derivatives using bases (e.g., K₂CO₃) in DMF at elevated temperatures . Optimization involves adjusting solvent polarity, temperature (60–100°C), and stoichiometry of tert-butylating agents. Post-synthesis purification via silica gel chromatography is recommended for high-purity yields.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet (~1.4 ppm for ¹H; ~28 ppm for ¹³C). The pyrazine ring protons resonate downfield (8.5–9.5 ppm for ¹H; 140–160 ppm for ¹³C) .
  • IR : Characteristic peaks include C=O ester (~1720 cm⁻¹) and O-H stretching (~3200 cm⁻¹, broad if hydroxyl is free).
  • MS : Molecular ion [M+H]⁺ should match the molecular weight (C₉H₁₂N₂O₃: 196.2 g/mol). Fragmentation patterns should show loss of tert-butyl (56 Da) and CO₂ (44 Da).

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the ester group. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Avoid prolonged exposure to moisture or acidic/basic conditions. Stability studies on similar tert-butyl esters show decomposition rates increase above 40°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction can determine bond lengths, angles, and hydrogen-bonding networks. For example, analogous compounds like tert-butyl piperazine carboxylates crystallize in triclinic systems (space group P1) with unit cell parameters a ≈ 6.06 Å, b ≈ 12.00 Å, c ≈ 16.26 Å . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Refinement using SHELXL with anisotropic displacement parameters improves accuracy.

Q. What strategies mitigate competing side reactions during functionalization of the pyrazine ring?

  • Methodological Answer : The hydroxyl group at position 5 can act as a directing group for electrophilic substitution. Protect the hydroxyl as a silyl ether (e.g., TBSCl) before halogenation or cross-coupling reactions. For nucleophilic substitutions, use Pd-catalyzed Buchwald-Hartwig conditions to minimize decomposition. In bromination reactions, NBS (N-bromosuccinimide) in DMF at 0°C selectively targets the pyrazine ring .

Q. How does computational modeling predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against biological targets (e.g., kinases) assesses binding affinity. For analogs like tert-butyl indazole carboxylates, simulations correlate logP values (≈2.5) with membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.